molecular formula C12H23ClN2O4 B6184193 tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride CAS No. 2613382-95-7

tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride

Cat. No.: B6184193
CAS No.: 2613382-95-7
M. Wt: 294.8
InChI Key:
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Description

Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride: is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the core spirocyclic structure. Key steps may include:

  • Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction, often using a suitable diol and a diamine.

  • Introduction of the Aminomethyl Group: This step may involve reductive amination or nucleophilic substitution reactions.

  • Esterification: The carboxylate group is introduced via esterification, often using tert-butyl alcohol.

  • Conversion to Hydrochloride Salt: The final step involves the formation of the hydrochloride salt, typically through reaction with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions can be employed to reduce nitro groups or other oxidized functionalities.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the spirocyclic core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Reagents such as alkyl halides, amines, and alcohols are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its spirocyclic structure and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride can be used to study enzyme-substrate interactions, as a probe in biochemical assays, or as a precursor for bioactive molecules.

Medicine: In the medical field, this compound may have potential applications in drug discovery and development. Its unique structure could be exploited to design new therapeutic agents with improved efficacy and selectivity.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to measurable biological responses. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Tert-butyl (6S)-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate

  • Tert-butyl 6-(aminomethyl)pyridine-3-carboxylate

Uniqueness: Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride is unique due to its spirocyclic structure and the presence of both ether and amine functionalities. This combination of features provides it with distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

2613382-95-7

Molecular Formula

C12H23ClN2O4

Molecular Weight

294.8

Purity

95

Origin of Product

United States

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